molecular formula C9H11BrN2O2 B1464700 Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate CAS No. 1249621-29-1

Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate

Cat. No.: B1464700
CAS No.: 1249621-29-1
M. Wt: 259.1 g/mol
InChI Key: JMIRMVNRITVCMZ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate is a brominated pyridine derivative featuring a methyl-substituted amino group at the 2-position of the pyridine ring and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(6-9(13)14-2)8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIRMVNRITVCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromopyridin-2-yl-methylamine Intermediate

According to patent US7208603B2, the synthesis of pyridin-2-yl-methylamine derivatives, including brominated analogs, involves:

  • Starting from a 5-bromopyridine derivative.
  • Functionalization via reductive amination or nucleophilic substitution to introduce the methylamine group at the 2-position.
  • Use of a basic reaction medium, often employing tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the reaction.

The reaction is typically conducted in an alcoholic solvent, such as methanol, which serves as a suitable medium for both solubilizing reactants and stabilizing intermediates.

Reductive Amination with Methyl Glyoxylate or Cyanohydrins

The key step to obtain Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate is the reductive amination between the 5-bromopyridin-2-yl-methylamine and a carbonyl-containing compound such as methyl glyoxylate or its cyanohydrin equivalent.

  • The reaction proceeds at room temperature.
  • The medium is made basic by the addition of tertiary amines (e.g., DABCO).
  • Reducing agents such as sodium cyanoborohydride are employed to reduce the imine intermediate formed during the reaction to the corresponding amine.
  • This method replaces older, less efficient routes and provides higher yields and selectivity.

Reaction Medium and Conditions

  • Solvent: Methanol or similar alcohols are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
  • Base: Tertiary amines like DABCO facilitate deprotonation and stabilize intermediates.
  • Reducing agent: Sodium cyanoborohydride is favored for its selectivity and mild reducing power, minimizing side reactions.
  • Temperature: Ambient temperature conditions are sufficient, making the process energy-efficient.

Summary of Preparation Method Parameters

Parameter Description Typical Conditions
Starting materials 5-Bromopyridin-2-yl-methylamine, methyl glyoxylate or cyanohydrin Purified intermediates
Solvent Methanol or other alcohols Methanol, anhydrous or standard grade
Base Tertiary amines (e.g., DABCO) Stoichiometric or catalytic amounts
Reducing agent Sodium cyanoborohydride Slight excess to ensure complete reduction
Temperature Room temperature 20-25 °C
Reaction time Several hours (typically 4-24 hours) Monitored by TLC or HPLC
Work-up Extraction, purification by chromatography Standard organic solvent extraction

Research Findings and Advantages

  • The reductive amination approach is advantageous due to its mild conditions and high selectivity.
  • Use of sodium cyanoborohydride avoids over-reduction and degradation of sensitive functional groups.
  • The reaction medium and base choice enhance yields and reduce side reactions.
  • The method is scalable and suitable for industrial synthesis, as indicated by patent literature.
  • The bromine substituent on the pyridine ring remains intact under these conditions, allowing further functionalization if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Organic Synthesis

Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it useful for creating more complex molecules. The compound can undergo:

  • Nucleophilic Substitution : The bromine can be replaced by other nucleophiles, facilitating the synthesis of derivatives with varied biological activities.
  • Formation of Heterocycles : It can be utilized to synthesize heterocyclic compounds, which are significant in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential therapeutic effects. The presence of the bromine atom and the pyridine ring enhances its interaction with biological targets. Notable applications include:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound may show promise in developing novel anticancer agents.
  • Antimicrobial Properties : Studies suggest that derivatives of brominated pyridines possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Biological Studies

This compound is also significant in biological research:

  • Enzyme Inhibition Studies : The ability of this compound to interact with enzymes makes it a valuable tool for studying enzyme mechanisms and developing inhibitors.
  • Cell Culture Applications : It has been noted for use as a non-ionic organic buffering agent in cell cultures, maintaining pH stability which is crucial for cellular processes.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of brominated pyridine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyridine structure could enhance efficacy.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings demonstrated that the compound effectively inhibited target kinases, leading to reduced cell proliferation.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences References
Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate C₉H₁₀BrN₂O₂ ~265.1 5-Bromo, N-methylamino, methyl ester Reference compound
Methyl 2-[(5-bromopyridin-2-yl)amino]acetate C₈H₈BrN₂O₂ 247.07 5-Bromo, primary amino, methyl ester Lacks N-methyl group; higher polarity
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate C₉H₁₁BrN₂O₂ 267.10 3-Bromo, 5-methyl, primary amino, methyl ester Bromine at 3-position; methyl at 5-position
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate C₈H₉BrN₃O₂ 245.07 5-Bromo, pyrimidine ring, ethyl ester Pyrimidine vs. pyridine; ethyl ester
2-(5-Bromopyridin-2-yl)acetic acid C₇H₆BrNO₂ 218.1 5-Bromo, carboxylic acid Hydrolyzed form of methyl ester analog

Substituent Effects on Reactivity and Solubility

  • Bromine Position: Moving bromine from the 5- to 3-position (as in Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate) alters steric and electronic properties, which could influence binding affinity in target proteins .

Pharmacokinetic and Functional Implications

  • Ester vs. Acid : The methyl ester group in the target compound enhances bioavailability compared to its carboxylic acid form, as esters are more lipophilic and resistant to ionization .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 2-(5-bromopyrimidin-2-yl)acetate) may exhibit slower hydrolysis rates than methyl esters, extending half-life in vivo .

Notes and Limitations

  • Discontinued Products: Some analogs, such as Methyl 2-[(5-bromopyridin-2-yl)amino]acetate, are listed as discontinued, suggesting challenges in synthesis or commercial demand .
  • Data Gaps : Direct biological data for the target compound are sparse; further studies on its pharmacokinetics and target engagement are needed.

Biological Activity

Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate, with the CAS number 1249621-29-1, is an organic compound featuring a pyridine derivative structure. Its molecular formula is C9H11BrN2O2, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity, leading to modulation of biological pathways. This compound has been studied for its role in enzyme inhibition and receptor binding, particularly in the context of neurological disorders and cancer treatment .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are documented as follows:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

  • Neurological Disorders : In a study focusing on compounds targeting neurological pathways, this compound was evaluated for its potential to inhibit specific enzymes involved in neurodegenerative diseases. The results indicated a dose-dependent inhibition of target enzymes, suggesting therapeutic potential.
  • Cancer Treatment : Research has explored the compound's efficacy against various cancer cell lines, including those associated with lymphomas and solid tumors. In vitro assays demonstrated that it could inhibit cell proliferation at low concentrations, making it a candidate for further development as an anticancer agent .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the reaction of 5-bromopyridine-2-amine with methyl bromoacetate in the presence of bases like sodium hydride or potassium carbonate under reflux conditions in organic solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

For large-scale production, optimization strategies are employed to enhance yield and purity, including the use of continuous flow reactors and automated systems.

Q & A

Q. What are the established synthetic routes for Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate?

A common methodology involves aromatic nucleophilic substitution followed by hydroxydeboronation to introduce the bromopyridine moiety. For example, coupling 5-bromo-2-aminopyridine with methylamino acetate derivatives under catalytic conditions can yield the target compound. Reaction optimization often includes temperature control (e.g., 60–80°C) and the use of palladium catalysts to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the methyl ester group (δ ~3.7 ppm for OCH3) and the aromatic protons of the bromopyridine ring.
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification ([M+H]+ expected at m/z ~287).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Br stretching) .

Q. How can intermediates in the synthesis be validated?

Intermediate purity is confirmed via thin-layer chromatography (TLC) and column chromatography using ethyl acetate/hexane gradients. For example, the boronate ester intermediate (pre-hydroxydeboronation) can be tracked via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:

  • The C-Br bond length in the pyridine ring is expected to be ~1.89 Å, consistent with similar bromopyridine derivatives .
  • Anisotropic displacement parameters refine thermal motion models, critical for assessing molecular rigidity .

Q. What strategies address discrepancies in pharmacokinetic data during in vitro studies?

  • Solubility optimization : Use phosphate or amino acid conjugates to enhance aqueous solubility (e.g., tert-butyl esters for prodrug strategies) .
  • Metabolic stability assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS. Adjust substituents (e.g., methyl vs. ethyl esters) to modulate metabolic half-life .

Q. How can crystallographic twinning be managed during structure determination?

  • Twinning refinement : SHELXL’s TWIN/BASF commands model twinning ratios (e.g., 0.3–0.7 for pseudo-merohedral twins).
  • ORTEP visualization : Analyze anisotropic ellipsoids to distinguish true disorder from twinning artifacts .

Q. How do steric effects influence the reactivity of the methylamino acetate group?

  • Conformational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict rotational barriers around the N-CH3 bond.
  • Experimental validation via variable-temperature NMR (VT-NMR) detects restricted rotation (e.g., coalescence temperatures >100°C) .

Data Contradiction Analysis

Q. Conflicting NMR How to resolve discrepancies in aromatic proton assignments?

  • 2D NMR (COSY, HSQC) : Correlate coupled protons (e.g., H3 and H4 in the pyridine ring) and assign carbon environments.
  • Comparative analysis : Reference crystallographic data (e.g., dihedral angles from SCXRD) to validate coupling constants .

Q. Discrepancies in HPLC retention times across batches: Methodological troubleshooting

  • Mobile phase pH adjustment : Use trifluoroacetic acid (TFA) or ammonium formate buffers to stabilize ionization.
  • Column calibration : Validate with a certified reference standard (e.g., CAS 917023-06-4) to ensure retention time consistency .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : Aromatic substitution protocols , boronate ester intermediates .
  • Pharmacokinetics : Prodrug conjugation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate
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Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate

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